Enhanced COX-2 Binding Affinity via Molecular Docking vs. Parent 2,4-D Acid
In a comparative molecular docking study against the COX-2 enzyme (PDB ID: 4M11), a close structural analog of this compound (featuring the identical 2,4-dichlorophenoxy and morpholinopyrimidine pharmacophores) demonstrated a docking score of -9.2 kcal/mol, surpassing the parent compound 2,4-dichlorophenoxyacetic acid, which showed a score of -6.8 kcal/mol [1]. The 2.4 kcal/mol improvement indicates significantly stronger predicted binding affinity.
| Evidence Dimension | Predicted binding free energy (docking score) against COX-2 |
|---|---|
| Target Compound Data | -9.2 kcal/mol |
| Comparator Or Baseline | 2,4-dichlorophenoxyacetic acid: -6.8 kcal/mol |
| Quantified Difference | Improvement of 2.4 kcal/mol (≈ 35% stronger binding) |
| Conditions | In silico molecular docking using AutoDock Vina; COX-2 structure PDB 4M11 |
Why This Matters
This quantitative prediction of superior target engagement supports the rationale for selecting this morpholinopyrimidine derivative over simpler 2,4-D-based scaffolds when probing COX-2-mediated inflammatory pathways.
- [1] Zaki, A., et al. (2023). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Engineering Proceedings, 56(1), 195. View Source
